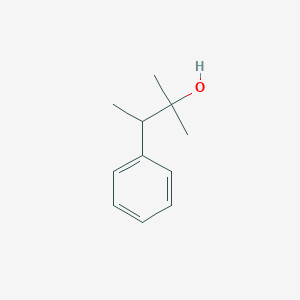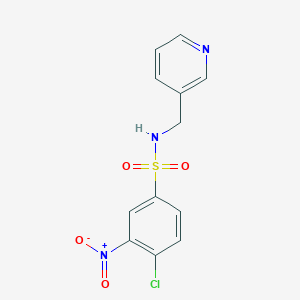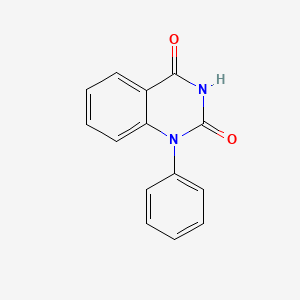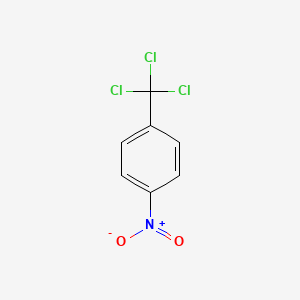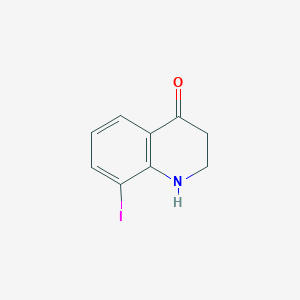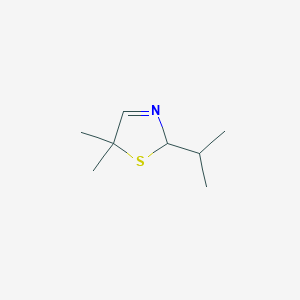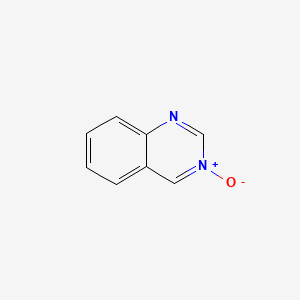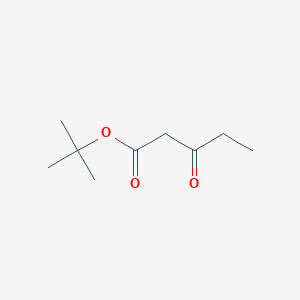
Tert-butyl 3-oxopentanoate
Overview
Description
Tert-butyl 3-oxopentanoate, also known as 3-oxopentanoic acid tert-butyl ester, is an organic compound with the molecular formula C9H16O3. It is a β-keto ester, characterized by the presence of both a ketone and an ester functional group. This compound is widely used in organic synthesis due to its reactivity and versatility.
Mechanism of Action
Target of Action
Tert-butyl 3-oxopentanoate is a chemical compound that has been used in the synthesis of various organic compounds It’s known that the tert-butyl group, a component of this compound, has unique reactivity patterns and is used in various chemical transformations .
Mode of Action
The mode of action of this compound is primarily through its role in organic synthesis. It’s used as a reagent in the total synthesis of (±)-azaspirene and in the synthesis of (-)-cephalimysin A . The tert-butyl group in this compound is known for its unique reactivity pattern, which is utilized in various chemical transformations .
Biochemical Pathways
It’s known that the tert-butyl group, a component of this compound, is involved in various biosynthetic and biodegradation pathways .
Pharmacokinetics
The compound’s predicted properties include a boiling point of 1989±80 °C and a density of 0968±006 g/cm3 .
Result of Action
The molecular and cellular effects of this compound’s action are primarily seen in its role as a reagent in organic synthesis. It’s used in the total synthesis of (±)-azaspirene and in the synthesis of (-)-cephalimysin A
Action Environment
It’s known that the tert-butyl group, a component of this compound, has unique reactivity patterns that can be influenced by various factors .
Biochemical Analysis
Biochemical Properties
The tert-butyl group, a common feature in this compound, is known for its unique reactivity pattern and its role in chemical transformations .
Cellular Effects
Related compounds, such as tert-butyl hydroperoxide (tBHP), have been shown to induce oxidative stress in human colon cells .
Molecular Mechanism
The tert-butyl group is known for its unique reactivity pattern, which could influence its interactions with biomolecules .
Temporal Effects in Laboratory Settings
Related compounds, such as tert-butyl alcohol, have been studied for their impact on biopharmaceutical formulations .
Metabolic Pathways
Related compounds, such as methyl tert-butyl ether (MTBE), are known to be involved in various metabolic pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tert-butyl 3-oxopentanoate can be synthesized through various methods. One common approach involves the esterification of 3-oxopentanoic acid with tert-butanol in the presence of an acid catalyst. Another method includes the transesterification of ethyl 3-oxopentanoate with tert-butanol .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale esterification reactors. The reaction is typically carried out under controlled temperature and pressure conditions to optimize yield and purity. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to facilitate the esterification process .
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 3-oxopentanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions
Major Products:
Oxidation: 3-oxopentanoic acid.
Reduction: 3-hydroxy-pentanoate.
Substitution: Various substituted esters depending on the nucleophile used
Scientific Research Applications
Tert-butyl 3-oxopentanoate has numerous applications in scientific research:
Chemistry: It serves as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals
Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways involving β-keto esters.
Industry: It is employed in the production of polymers, resins, and other industrial chemicals.
Comparison with Similar Compounds
- Ethyl 3-oxopentanoate
- Methyl 3-oxopentanoate
- Isopropyl 3-oxopentanoate
Comparison: Tert-butyl 3-oxopentanoate is unique due to the presence of the bulky tert-butyl group, which provides steric hindrance and influences its reactivity. This makes it more selective in certain reactions compared to its ethyl or methyl counterparts .
Properties
IUPAC Name |
tert-butyl 3-oxopentanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-5-7(10)6-8(11)12-9(2,3)4/h5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGFWFCUOAZIKPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)CC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40457892 | |
| Record name | Tert-butyl 3-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40457892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33400-61-2 | |
| Record name | Tert-butyl 3-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40457892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

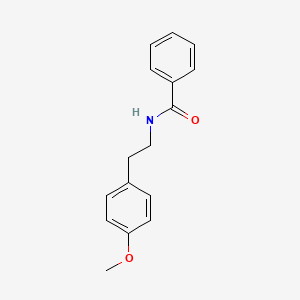
![1,8,8-Trimethylbicyclo[3.2.1]octane-2,4-dione](/img/structure/B3051302.png)
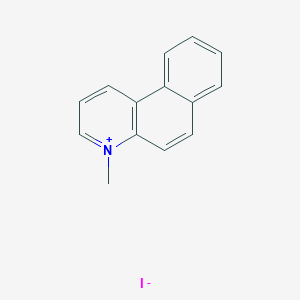

![N'-[[4-(dimethylamino)phenyl]methyl]-5-methyl-1,2-oxazole-3-carbohydrazide](/img/structure/B3051306.png)
